molecular formula C12H14O2 B13287715 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13287715
M. Wt: 190.24 g/mol
InChI Key: AHBYIZOQVKALIA-UHFFFAOYSA-N
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Description

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one typically involves cyclization reactions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production often utilizes microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields of benzofuran derivatives . This method is particularly useful for synthesizing polycyclic benzofuran compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may involve the inhibition of cell growth and induction of apoptosis in cancer cells . Its antibacterial activity may involve disrupting bacterial cell walls or inhibiting essential enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one stands out due to its specific substituents, which confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-5-propyl-1-benzofuran-3-one

InChI

InChI=1S/C12H14O2/c1-3-4-9-5-6-11-10(7-9)12(13)8(2)14-11/h5-8H,3-4H2,1-2H3

InChI Key

AHBYIZOQVKALIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(C2=O)C

Origin of Product

United States

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